molecular formula C10H15N5S B502507 1-BUTYL-N-(THIOPHEN-3-YLMETHYL)-1,2,3,4-TETRAZOL-5-AMINE

1-BUTYL-N-(THIOPHEN-3-YLMETHYL)-1,2,3,4-TETRAZOL-5-AMINE

Cat. No.: B502507
M. Wt: 237.33g/mol
InChI Key: RDEMQSSGJHQWDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-BUTYL-N-(THIOPHEN-3-YLMETHYL)-1,2,3,4-TETRAZOL-5-AMINE is an organic compound that features a tetraazole ring and a thienylmethyl group. Compounds containing these functional groups are often of interest in various fields of chemistry and pharmacology due to their unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BUTYL-N-(THIOPHEN-3-YLMETHYL)-1,2,3,4-TETRAZOL-5-AMINE typically involves the following steps:

    Formation of the Tetraazole Ring: The tetraazole ring can be synthesized via cyclization reactions involving nitriles and azides under acidic or basic conditions.

    Attachment of the Butyl Group: The butyl group can be introduced through alkylation reactions using butyl halides in the presence of a base.

    Formation of the Thienylmethyl Group: The thienylmethyl group can be synthesized through Friedel-Crafts alkylation of thiophene with formaldehyde and subsequent reduction.

    Coupling Reactions: The final step involves coupling the tetraazole and thienylmethyl groups using appropriate coupling agents and reaction conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-BUTYL-N-(THIOPHEN-3-YLMETHYL)-1,2,3,4-TETRAZOL-5-AMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halides, acids, bases, and other nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-BUTYL-N-(THIOPHEN-3-YLMETHYL)-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-butyl-1H-tetrazol-5-yl)-N-(2-thienylmethyl)amine
  • N-(1-butyl-1H-tetrazol-5-yl)-N-(4-thienylmethyl)amine
  • N-(1-butyl-1H-tetrazol-5-yl)-N-(3-furylmethyl)amine

Uniqueness

1-BUTYL-N-(THIOPHEN-3-YLMETHYL)-1,2,3,4-TETRAZOL-5-AMINE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C10H15N5S

Molecular Weight

237.33g/mol

IUPAC Name

1-butyl-N-(thiophen-3-ylmethyl)tetrazol-5-amine

InChI

InChI=1S/C10H15N5S/c1-2-3-5-15-10(12-13-14-15)11-7-9-4-6-16-8-9/h4,6,8H,2-3,5,7H2,1H3,(H,11,12,14)

InChI Key

RDEMQSSGJHQWDH-UHFFFAOYSA-N

SMILES

CCCCN1C(=NN=N1)NCC2=CSC=C2

Canonical SMILES

CCCCN1C(=NN=N1)NCC2=CSC=C2

Origin of Product

United States

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